spectral data for 2-Iodoethyl acrylate (NMR, IR, MS)
spectral data for 2-Iodoethyl acrylate (NMR, IR, MS)
An In-Depth Technical Guide to the Synthesis and Spectral Characterization of 2-Iodoethyl Acrylate
Executive Summary
2-Iodoethyl acrylate (CAS: 44653-97-6) is a highly versatile, bifunctional building block widely utilized in organic synthesis, polymer chemistry, and materials science[1]. Featuring both a polymerizable terminal alkene (acrylate) and a highly reactive alkyl iodide moiety, it serves as a critical intermediate for surface modifications, the synthesis of polymerizable surfactants, and cross-linked block copolymers[2][3]. This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to its synthesis, mechanistic causality, and spectral characterization (NMR, IR, MS).
Chemical Identity and Physical Properties
Before executing synthetic protocols or spectral validation, it is critical to establish the baseline physical parameters of the target analyte.
| Property | Value |
| IUPAC Name | 2-Iodoethyl prop-2-enoate |
| CAS Number | 44653-97-6[1] |
| Molecular Formula | C5H7IO2[1] |
| Molecular Weight | 226.01 g/mol [1] |
| Physical State | Clear to slightly yellow oil[2] |
Synthetic Methodologies and Mechanistic Causality
The synthesis of 2-iodoethyl acrylate generally proceeds via two primary pathways: the Finkelstein reaction (halogen exchange) and direct esterification. Understanding the thermodynamic and kinetic drivers behind these methods is essential for protocol optimization.
Pathway A: The Finkelstein Halogen Exchange
The most common approach involves the conversion of 2-chloroethyl acrylate to 2-iodoethyl acrylate using sodium iodide (NaI)[2].
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Mechanistic Causality: This is a classic SN2 reaction. The choice of acetone as the solvent is not arbitrary; it is the thermodynamic engine of the reaction. NaI is highly soluble in acetone, whereas the byproduct, sodium chloride (NaCl), is practically insoluble. As NaCl precipitates out of the solution, it continuously drives the equilibrium forward according to Le Chatelier's principle.
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Temperature Control: The reaction is maintained at 40 °C[2]. Elevated temperatures accelerate the SN2 kinetics, but exceeding 40–50 °C risks thermally induced auto-polymerization of the acrylate moiety.
Pathway B: Direct Esterification
An alternative is the reaction of 2-iodoethan-1-ol with acryloyl chloride[4].
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Mechanistic Causality: Acryloyl chloride is a highly reactive acylating agent. The reaction requires a non-nucleophilic base (e.g., triethylamine) to scavenge the generated hydrochloric acid (HCl). Failure to neutralize HCl can lead to the hydrohalogenation of the sensitive acrylate double bond, drastically reducing yields.
Workflow of 2-Iodoethyl Acrylate Synthesis via Finkelstein Reaction.
Spectral Characterization Data
Robust spectral validation is a self-validating system; the purity of the compound must be confirmed orthogonally through NMR, MS, and IR.
Nuclear Magnetic Resonance (1H NMR)
The 1H NMR spectrum of 2-iodoethyl acrylate provides distinct, non-overlapping signals that allow for precise integration and purity assessment. The heavy iodine atom significantly deshields the adjacent methylene protons, shifting them downfield relative to a standard alkane, but less so than an oxygen atom[2].
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 6.60–6.35 | multiplet (m) | - | 1H | Acrylate vinyl proton (CHH=CH -)[2] |
| 6.21–6.08 | multiplet (m) | - | 1H | Acrylate vinyl proton (CH H=CH-, trans)[2] |
| 5.94–5.85 | multiplet (m) | - | 1H | Acrylate vinyl proton (CH H=CH-, cis)[2] |
| 4.41 | triplet (t) | 7.4 Hz | 2H | Ester methylene (-COO-CH2 -CH2-I)[2] |
| 3.33 | triplet (t) | 6.9 Hz | 2H | Iodo-methylene (-COO-CH2-CH2 -I)[2] |
Mass Spectrometry (MS) & Infrared Spectroscopy (IR)
While NMR confirms the molecular framework, MS and IR confirm the exact mass and functional group fidelity.
| Technique | Key Data Points / Signals | Diagnostic Significance |
| HRMS (ESI+) | Expected: [M+H]+ m/z ≈ 226.95 | Confirms exact molecular weight. Iodine is monoisotopic (127I), resulting in a distinct lack of M+2 isotope peaks (unlike Br or Cl)[5]. |
| FT-IR (KBr) | ~1720–1730 cm⁻¹ (Strong) | C=O stretching vibration (α,β-unsaturated ester)[6]. |
| FT-IR (KBr) | ~1630–1640 cm⁻¹ (Medium) | C=C stretching vibration (acrylate double bond)[6]. |
| FT-IR (KBr) | ~1150–1200 cm⁻¹ (Strong) | C-O-C stretching vibration (ester linkage)[7]. |
| FT-IR (KBr) | ~500–600 cm⁻¹ (Weak/Medium) | C-I stretching vibration (heavy halogen bond). |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Finkelstein Synthesis of 2-Iodoethyl Acrylate[2]
Objective: Convert 2-chloroethyl acrylate to 2-iodoethyl acrylate via halogen exchange.
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Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 119 mmol of Sodium Iodide (NaI) in 70 mL of anhydrous acetone. Causality: Anhydrous conditions prevent the competitive hydrolysis of the ester.
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Substrate Addition: Add 70 mmol of 2-chloroethyl acrylate dropwise to the stirring solution.
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Reaction Propagation: Stir the solution at 40 °C for 98 hours. In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). The precipitation of white NaCl salts serves as a visual indicator of reaction progress.
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Quenching & Extraction: Add 140 mL of diethyl ether to the reaction mixture. Filter the solution to remove the precipitated NaCl and unreacted NaI.
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Aqueous Washing: Wash the organic filtrate with distilled water (2 × 80 mL). Causality: Water selectively partitions any remaining inorganic salts out of the organic ether layer.
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Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and evaporate the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 30 °C to prevent polymerization.
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Validation: The product is collected as a clear oil (approx. 31% yield)[2]. Immediately validate via 1H NMR to ensure the disappearance of the -CH2-Cl triplet (~3.7 ppm) and the appearance of the -CH2-I triplet at 3.33 ppm[2].
Protocol 2: Direct Esterification via Acryloyl Chloride[4]
Objective: Synthesize 2-iodoethyl acrylate directly from 2-iodoethan-1-ol.
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Initiation: Dissolve 2-iodoethan-1-ol (25.00 mmol, 1.00 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (30.00 mmol, 1.20 equiv.) and cool the flask to 0 °C using an ice bath.
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Acylation: Dropwise, add acryloyl chloride (26.25 mmol, 1.05 equiv.). Causality: The dropwise addition at 0 °C controls the highly exothermic acylation, preventing thermal degradation and side reactions.
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Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM, wash with brine, and dry over Na2SO4.
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Purification: Purify the crude mixture via flash column chromatography (SiO2) using a pentane/EtOAc gradient[4].
Conclusion
The synthesis and characterization of 2-iodoethyl acrylate require strict adherence to thermodynamic principles and rigorous spectral validation. By leveraging the solubility differentials in the Finkelstein reaction or controlling the exotherm in direct esterification, researchers can reliably isolate this compound. Orthogonal validation using 1H NMR (specifically tracking the diagnostic 3.33 ppm triplet), MS, and IR ensures the structural integrity necessary for downstream applications in advanced polymer synthesis.
References
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The Royal Society of Chemistry. In-situ polymerization of a novel surfactant on graphene surface for the stable graphene dispersion in water. Retrieved from: [Link]
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The Royal Society of Chemistry. Cu-Catalyzed Carboboration of Acetylene with Michael Acceptors. Retrieved from: [Link]
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Glorius, F., et al. Supporting Information: General Procedure E. Retrieved from: [Link]
- Google Patents. WO2018132548A1 - Cross-linked block copolymers.
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